Quinapril Diketopiperazine (QDP) is a degradation product of the angiotensin-converting enzyme (ACE) inhibitor Quinapril Hydrochloride (QHCl). [, ] It is formed through a chemical reaction known as cyclization. [] QDP is considered a critical impurity in QHCl formulations, and its presence can impact the drug's stability and efficacy. [, ] Therefore, monitoring and controlling QDP levels during the manufacturing and storage of QHCl tablets are crucial for ensuring drug quality. [, ]
Synthesis Analysis
Hydrolysis: QHCl undergoes hydrolysis in the presence of moisture, leading to the formation of QDP and a dicarboxylic acid (DCA) product. []
Thermal Stress: Elevated temperatures can accelerate QHCl degradation, resulting in increased QDP and DCA formation. [, ]
Solid-state Effects: The presence of excipients, such as silicates, can influence the rate of QDP formation in solid formulations. The drug/silicate ratio and surface acidity of these systems play a crucial role in the cyclization process. [, ]
Chemical Reactions Analysis
The primary chemical reaction associated with QDP is its formation from QHCl through cyclization. This reaction is influenced by factors like hydrolysis and thermal stress. [, ]
Applications
Stability Studies: QDP serves as an indicator of QHCl degradation in pharmaceutical formulations. By monitoring QDP levels, researchers can assess the stability of QHCl under different storage conditions and formulations. [, , ]
Method Development and Validation: Analytical methods, such as HPLC, are developed and validated to accurately quantify QDP levels in QHCl tablets. These methods ensure that the drug product meets regulatory requirements for impurity limits. [, ]
Related Compounds
Quinapril Hydrochloride
Compound Description: Quinapril hydrochloride is an angiotensin-converting enzyme (ACE) inhibitor, primarily used as an antihypertensive agent. It is a prodrug that is hydrolyzed in vivo to its active metabolite, quinaprilat. [, , , , , ]
Relevance: Quinapril hydrochloride is the parent compound of Quinapril Diketopiperazine. Quinapril Diketopiperazine is a major degradation product of Quinapril Hydrochloride, formed through a cyclization reaction. [, , , ]
Quinaprilat
Compound Description: Quinaprilat is the active metabolite of Quinapril Hydrochloride. It is a potent, competitive, and long-acting inhibitor of ACE, thus exhibiting antihypertensive activity. [, , ]
Relevance: Quinaprilat is a hydrolysis product of Quinapril Hydrochloride and represents another degradation pathway for the parent compound. While not directly structurally similar to Quinapril Diketopiperazine, both compounds are linked through their shared origin as degradation products of Quinapril Hydrochloride. [, ]
Compound Description: These compounds represent a series of N-substituted 2,5-Diketopiperazine derivatives with benzylidene and alkylidene substituents at the 3 and 6 positions, respectively. They have shown potential antiviral activities against influenza virus. []
Relevance: These compounds share the core 2,5-Diketopiperazine structure with Quinapril Diketopiperazine. The variations in substituents at the 3 and 6 positions highlight the structural diversity possible within the diketopiperazine class of compounds. []
Compound Description: This compound is another N-substituted 2,5-Diketopiperazine derivative with specific benzylidene and alkylidene substituents at the 3 and 6 positions, respectively. It has also shown potential antiviral activity against influenza virus. []
Relevance: Similar to the previous set of compounds, this molecule shares the core 2,5-Diketopiperazine structure with Quinapril Diketopiperazine, further emphasizing the structural diversity and potential bioactivity of this chemical class. []
Cyclo(L-Pro-L-Ile)
Compound Description: This compound is a diketopiperazine (DKP) isolated from Bacillus thuringiensis JCK-1233. It has been shown to control pine wilt disease by eliciting a moderate hypersensitive reaction in pine trees. []
Relevance: Cyclo(L-Pro-L-Ile) belongs to the same chemical class as Quinapril Diketopiperazine, both being categorized as DKPs. This highlights the widespread occurrence and diverse biological activities associated with DKPs in nature. []
Tadalafil
Compound Description: Tadalafil is a drug used to treat erectile dysfunction. It is a selective inhibitor of phosphodiesterase type 5 (PDE5). []
Relevance: While not structurally similar to Quinapril Diketopiperazine itself, Tadalafil served as a scaffold for developing novel diketopiperazine-based analogues. These analogues, designed to be more flexible than Tadalafil, showcase the adaptability of the diketopiperazine motif in medicinal chemistry. []
Maculosin
Compound Description: Maculosin is a diketopiperazine previously reported from natural sources. []
Relevance: The isolation of maculosin alongside a novel diketopiperazine glycoside (Maculosin-O-α-L-rhamnopyranoside) further highlights the structural diversity achievable within the diketopiperazine class. While maculosin itself does not share direct structural similarities with Quinapril Diketopiperazine, their presence in the same study underscores the vastness of this chemical family. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Pasireotide, also known as SOM230, is an orphan drug approved for the treatment of Cushing's disease in patients who fail or are ineligible for surgical therapy. It was developed by Novartis. Pasireotide is a somatostatin analog with a 40-fold increased affinity to somatostatin receptor 5 compared to other somatostatin analogs.
Pasireotide is a six-membered homodetic cyclic peptide composed from L-phenylglycyl, D-tryptophyl, L-lysyl, O-benzyl-L-tyrosyl, L-phenylalanyl and modified L-hydroxyproline residues joined in sequence. A somatostatin analogue with pharmacologic properties mimicking those of the natural hormone somatostatin; used (as its diaspartate salt) for treatment of Cushing's disease. It has a role as an antineoplastic agent. It is a homodetic cyclic peptide and a peptide hormone. It is a conjugate base of a pasireotide(2+). Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed as a diaspartate salt called Signifor, which is used in the treatment of Cushing's disease. Pasireotide is a Somatostatin Analog. The mechanism of action of pasireotide is as a Somatostatin Receptor Agonist. Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin. Pasireotide is a synthetic long-acting cyclic peptide with somatostatin-like activity. Pasireotide activates a broad spectrum of somatostatin receptors, exhibiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. This agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin. See also: Pasireotide Diaspartate (is active moiety of); Pasireotide Pamoate (is active moiety of).